molecular formula C6H5ClN4 B597291 6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1239647-60-9

6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B597291
CAS RN: 1239647-60-9
M. Wt: 168.584
InChI Key: LXNPYPUQZKXAIW-UHFFFAOYSA-N
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Description

6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a chemical compound with the CAS Number: 1239647-60-9 . It has a molecular weight of 168.59 . The IUPAC name for this compound is this compound .


Synthesis Analysis

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5ClN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H, (H2,8,10) .


Chemical Reactions Analysis

The synthesis of this compound involves a series of chemical reactions including transamidation, nucleophilic addition with nitrile, and subsequent condensation .


Physical And Chemical Properties Analysis

The compound is stored at room temperature . The country of origin is CN .

Scientific Research Applications

  • Herbicidal Activity : Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including derivatives of 6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, have been prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

  • Explosives Chemistry : New 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines containing explosophoric groups or their precursors were synthesized based on reactions involving 2-chloro-3,5-dinitropyridine (Bastrakov et al., 2021).

  • Synthesis of Derivatives : Oxidative cyclization of pyridinyl guanidine derivatives using N-chlorosuccinimide and aqueous potassium carbonate gives triazolo[1,5-a]pyridin-2-amines in one-pot, with unexpected triazolo[4,3-a]pyridin-3-amine products also formed in some cases (Ishimoto et al., 2015).

  • Antimicrobial Activity : The synthesis of 7-(4-Chloro/3-nitrophenyl)-8-[5,6-diphenyl-4-(1,3-thiazol-2-yl)-1,4-dihydro-1,2,4-triazin-3-yl]-5-oxo-1,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile and its derivatives have been explored for potential antimicrobial activity (Abdel-Monem, 2010).

  • Drug Discovery : Diversely functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine and [1,2,4]triazolo[1,5-a]pyridine cores have been prepared for use as privileged motifs in lead-like compound design for potential drug discovery (Mishchuk et al., 2016).

  • Anticancer Research : [1,2,4]triazolo[1,5-a]pyrimidines, a class related to this compound, have been synthesized and studied for their unique mechanism of tubulin inhibition, showing promise as anticancer agents (Zhang et al., 2007).

  • Synthetic Chemistry : Efficient synthesis methods have been developed for functionalized [1,2,4]triazolo[1,5-a]pyridines, highlighting the compound's versatility in chemical synthesis and potential applications in various fields (Xiong et al., 2022).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNPYPUQZKXAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856518
Record name 6-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1239647-60-9
Record name 6-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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